
PPACK Dihydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PPACK Dihydrochloride involves the sequential coupling of D-phenylalanine, L-proline, and L-arginine, followed by the introduction of a chloromethyl ketone group. The reaction conditions typically involve the use of protecting groups to prevent unwanted reactions at various stages. The final product is obtained by deprotecting the intermediate compounds and converting them to the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and potency of the final product. The compound is typically produced in solid form and stored under conditions that prevent degradation, such as low temperatures and protection from light .
Chemical Reactions Analysis
Types of Reactions
PPACK Dihydrochloride primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. This group reacts with the active site serine of thrombin, forming a covalent bond and inhibiting the enzyme’s activity .
Common Reagents and Conditions
The reactions involving this compound typically require mild conditions to prevent decomposition. Common reagents include buffers to maintain the pH and solvents like water or dimethyl sulfoxide (DMSO) to dissolve the compound .
Major Products Formed
The major product formed from the reaction of this compound with thrombin is a covalent complex between the inhibitor and the enzyme. This complex effectively blocks the active site of thrombin, preventing it from catalyzing the conversion of fibrinogen to fibrin .
Scientific Research Applications
Key Applications
-
Anticoagulation Research
- PPACK is primarily utilized in studies investigating anticoagulant properties. Its ability to inhibit thrombin makes it an essential tool for understanding blood coagulation mechanisms and testing new anticoagulant therapies .
- Case Study : In a comparative study, PPACK was used to assess platelet aggregation in response to various agonists. Results indicated that PPACK effectively reduced thrombin-induced platelet accumulation in a dose-dependent manner .
-
Thrombin-Mediated Fibrin Deposition
Concentration (μM) Fibrin Deposition (% Inhibition) 10 45% 50 75% 100 90% -
Investigating Endothelial Permeability
- PPACK has been shown to mitigate increases in endothelial permeability induced by inflammatory stimuli. This application is crucial for understanding vascular responses and the development of therapeutic strategies for vascular diseases .
- Case Study : A study demonstrated that co-incubation with PPACK significantly reduced endothelial permeability changes induced by inflammatory mediators .
-
Inhibition of Plasminogen Activators
- PPACK also inhibits tissue plasminogen activator (tPA), which is vital for studying fibrinolysis and related disorders. By blocking tPA's interaction with plasma protease inhibitors, PPACK provides insights into the regulation of fibrinolysis .
- Data Table : Inhibition effects on plasminogen activation.
tPA Concentration (nM) % Inhibition by PPACK 5 30% 10 60% 20 85% - Protein C Inactivation Studies
Mechanism of Action
PPACK Dihydrochloride exerts its effects by covalently binding to the specific active-site serine of thrombin. This binding forms a tetrahedral complex that cross-links with histidine at the binding site, effectively inhibiting thrombin’s activity. The complex further binds to and saturates the high-affinity functional thrombin receptors, leading to the inhibition of thrombin activation .
Comparison with Similar Compounds
Similar Compounds
Argatroban: Another potent thrombin inhibitor, but unlike PPACK Dihydrochloride, it is reversible.
Hirudin: A natural thrombin inhibitor derived from leeches, also irreversible but with a different mechanism of action.
Dabigatran: An oral anticoagulant that inhibits thrombin, but it is a prodrug that requires metabolic activation.
Uniqueness
This compound is unique due to its irreversible inhibition of thrombin through covalent binding. This makes it particularly useful in studies where permanent inhibition is required. Its high selectivity and potency also distinguish it from other thrombin inhibitors .
Biological Activity
PPACK Dihydrochloride, chemically known as D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone, is a highly potent and selective irreversible inhibitor of thrombin. Its unique mechanism and biological activity have made it a significant subject of study in the fields of coagulation and thrombosis.
- Molecular Formula : C₂₁H₃₃N₆O₃- 2HCl
- Molecular Weight : 487.43 g/mol
- CAS Number : 142036-63-3
- Inhibition Constant (K_i) : Approximately 0.24 nM for human alpha-thrombin
This compound functions by covalently modifying the active site of thrombin. It reacts with the serine residue in the active site, forming a stable complex that permanently inhibits thrombin's enzymatic activity. This interaction is characterized by a 1:1 stoichiometry, which allows for precise control over thrombin inhibition .
Anticoagulant Properties
PPACK has been extensively studied for its anticoagulant properties, demonstrating the ability to inhibit thrombin-induced platelet aggregation in a dose-dependent manner. This effect is crucial for preventing thrombus formation, particularly in cardiovascular diseases where thrombin plays a pivotal role in clotting mechanisms .
Effects on Endothelial Cells
Research indicates that PPACK can reduce thrombin-induced permeability in endothelial cells, suggesting its potential role in vascular health and inflammation modulation. Additionally, studies have shown that PPACK may influence heme oxygenase-1 expression in response to thrombin, further supporting its therapeutic potential .
Comparative Studies
In comparative studies involving other anticoagulants, PPACK has demonstrated superior efficacy in inhibiting platelet activation. For instance, when tested alongside zalunfiban, PPACK-treated samples showed significantly reduced platelet aggregation compared to controls . The following table summarizes key findings from such studies:
Anticoagulant | ADP Mediated Aggregation (% Inhibition) | TRAP Mediated Aggregation (% Inhibition) |
---|---|---|
PPACK | 83.8 ± 11.7% | 83.1 ± 13.1% |
Zalunfiban | 60.9 ± 12.7% | 49.7 ± 20.2% |
Case Studies and Research Findings
Several studies have highlighted the biological activity of PPACK:
- Thrombus Formation Prevention : Animal model studies have confirmed that PPACK effectively prevents thrombus formation, showcasing its potential as a therapeutic agent for patients at risk of thrombosis .
- Platelet Aggregation Studies : In vitro experiments demonstrated that PPACK inhibits thrombin-induced platelet aggregation significantly more than other common anticoagulants .
- Inflammatory Response Modulation : PPACK's ability to modulate inflammatory responses through its effects on endothelial cells has been documented, indicating its broader implications in vascular biology .
Q & A
Basic Research Questions
Q. What is the biochemical mechanism by which PPACK Dihydrochloride inhibits thrombin, and how should this inform its use in coagulation assays?
this compound irreversibly inhibits thrombin by covalently binding to the active-site serine residue (Ser195), forming a stable tetrahedral complex that blocks substrate access . This mechanism necessitates pre-incubation of PPACK with thrombin prior to adding substrates to ensure complete inhibition. Researchers should verify inhibition efficiency via fluorogenic thrombin activity assays, using concentrations ≥50 µM in blood samples to prevent clotting artifacts .
Q. What are the optimal storage and solubility conditions for this compound to ensure experimental reproducibility?
PPACK is soluble in DMSO (≥49.5 mg/mL), ethanol (≥32.5 mg/mL), and water (≥37.9 mg/mL). Stock solutions should be prepared in 10 mM HCl or 5% acetic acid, aliquoted, and stored at -20°C to avoid degradation. Repeated freeze-thaw cycles must be minimized to preserve activity . Working solutions in blood anticoagulation studies typically use 50–100 µM final concentrations .
Q. How does this compound compare to other serine protease inhibitors (e.g., AEBSF.HCl) in thrombin-specific studies?
Unlike broad-spectrum inhibitors like AEBSF.HCl, PPACK is highly selective for thrombin (Ki = 0.24 nM). Researchers should prioritize PPACK in thrombin-focused assays to avoid off-target effects on other proteases (e.g., plasmin, trypsin). Specificity validation via kinetic assays (e.g., chromogenic substrates for non-target proteases) is recommended .
Advanced Research Questions
Q. How do anticoagulant choices (PPACK vs. sodium citrate) impact pharmacological assays involving divalent cation-dependent pathways?
Sodium citrate chelates Ca²⁺, altering drug potency in assays (e.g., reduced selatogrel activity), whereas PPACK preserves ion concentrations. For direct comparisons, prepare platelet-rich plasma (PRP) in parallel using both anticoagulants. Include calcium-replenishment steps in citrate-treated samples to mitigate confounding effects .
Q. What strategies resolve discrepancies in reported physicochemical properties of this compound (e.g., conflicting CAS numbers or purity claims)?
Cross-reference supplier Certificates of Analysis (CoA) with primary literature. For example, CAS numbers 142036-63-3 (APExBIO) and 71142-71-7 (BioVision) may reflect batch-specific variations. Validate identity via LC-MS and purity via HPLC (>95% by UV absorbance at 214 nm). Solubility discrepancies require empirical testing under controlled pH and temperature .
Q. How can researchers optimize PPACK concentrations to minimize off-target effects in complex biological systems (e.g., whole-blood models)?
Titrate PPACK from 10–100 µM while monitoring thrombin activity via fluorogenic substrates (e.g., Boc-Asp-Pro-Arg-AMC). Use excess PPACK (≥2× Ki) to ensure complete inhibition but avoid nonspecific interactions with other serine hydrolases. Include negative controls (e.g., thrombin-free samples) to confirm specificity .
Q. What experimental designs address challenges in validating thrombin inhibition specificity when using PPACK in heterogenous samples (e.g., plasma with multiple proteases)?
Combine PPACK with selective substrate exclusion assays. For example, incubate plasma with PPACK, then add thrombin-specific (Tosyl-Gly-Pro-Arg-pNA) and non-target (e.g., plasmin-specific) substrates. Residual activity in non-target substrates confirms PPACK specificity. Mass spectrometry can further identify covalent adducts .
Q. How do variations in PPACK purity (>95% vs. lower grades) affect reproducibility in long-term anticoagulation studies?
Lower purity batches may contain degradation byproducts (e.g., free chloromethyl ketone) that interfere with assays. Use suppliers providing validated CoAs (e.g., Abcam, APExBIO) and periodically re-test stock solutions via HPLC. For critical studies, repurify PPACK via reverse-phase chromatography .
Q. In real-time thrombosis biosensors, how is this compound integrated to prevent clotting without interfering with sensor surfaces?
Add PPACK (50 µM final concentration) directly to blood samples post-collection. Validate inhibition kinetics using thrombin generation assays (e.g., calibrated automated thrombography). Ensure PPACK does not adsorb onto sensor surfaces by comparing impedance signals in PPACK-treated vs. heparinized controls .
Q. What methodologies reconcile conflicting literature on PPACK’s efficacy in non-human thrombin models (e.g., murine vs. human)?
Conduct cross-species kinetic assays to determine PPACK’s Ki for non-human thrombin isoforms. For example, murine thrombin may exhibit lower affinity, requiring higher PPACK concentrations. Use homology modeling to identify structural variations in the active site that affect binding .
Properties
CAS No. |
142036-63-3 |
---|---|
Molecular Formula |
C21H31ClN6O3.2HCl |
Molecular Weight |
523.88 |
SMILES |
C1CC(N(C1)C(CCCN=C(N)N)C(=O)CCl)C(=O)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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